1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(cyanomethyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-3-4-13-8(10(14)15)6-7(12-13)9-2-1-5-16-9/h1-2,5-6H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIBOLVUTCKWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on various studies.
Synthesis
The synthesis of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole derivatives typically involves multi-step reactions, often starting from readily available pyrazole precursors. The methods include the use of hydrazones and substituted acetophenones, which have been reported to yield good to excellent results in terms of purity and yield .
Biological Activity
The biological activities of this compound and its derivatives have been extensively studied, revealing a range of pharmacological effects:
Antimicrobial Activity
Several studies have indicated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds with electron-withdrawing groups have shown increased inhibitory activity against various microbial strains. The structure-activity relationship suggests that modifications at the para position significantly influence potency .
Anti-inflammatory Activity
Research has demonstrated that certain pyrazole derivatives possess anti-inflammatory properties, with IC50 values comparable to standard anti-inflammatory drugs. For example, derivatives with specific substituents showed IC50 values ranging from 71.11 to 81.77 μg/mL against COX enzymes, indicating potential for therapeutic applications in inflammatory diseases .
Janus Kinase Inhibition
The compound has also been identified as a Janus kinase (JAK) inhibitor, which is crucial for treating JAK-mediated diseases such as rheumatoid arthritis and other inflammatory conditions. The inhibition efficacy appears to correlate with specific structural features of the pyrazole ring and substituents .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that the presence of halide substituents at the para position enhances biological activity. For instance, compounds with fluorine substituents exhibited the highest inhibitory effects, suggesting that electronic effects play a critical role in modulating activity .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 Value (μM) | Notes |
|---|---|---|---|
| 12a | Antimicrobial | 10 | Moderate activity |
| 12b | Anti-inflammatory | 71.11 | Comparable to diclofenac |
| 12c | JAK Inhibition | 6–10 | Effective against JAK-mediated pathways |
| 24b | COX-2 Inhibition | 0.02–0.04 | High selectivity index compared to celecoxib |
Case Studies
A study conducted on a series of pyrazole derivatives demonstrated that the introduction of various substituents significantly affected their biological profiles. For example, compound 12c showed over 56% inhibition at 10 μM against a specific target enzyme, highlighting its potential as a lead compound for further development .
Another investigation focused on the anti-inflammatory properties of these compounds found that modifications in the thiophene ring also influenced efficacy, suggesting that both the pyrazole and thiophene components contribute to overall activity .
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer research. A study evaluated several pyrazole derivatives, including 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, for their cytotoxic potential against various cancer cell lines. The results indicated that compounds containing the pyrazole moiety exhibited significant activity against prostate (PC-3), lung (NCI-H460), and cervical (HeLa) cancer cells, with IC50 values ranging from 14.62 to 65.41 µM, demonstrating their potential as anticancer agents .
Pesticidal Properties
Research has indicated that pyrazole derivatives can serve as effective pesticides. The incorporation of the thiophene ring enhances the compound's ability to interact with biological targets in pests, leading to increased efficacy. For instance, some studies have reported that similar compounds exhibit insecticidal activity against various agricultural pests, making them candidates for development as environmentally friendly pesticides .
Synthesis of Functional Materials
The compound can also be utilized in the synthesis of novel materials with electronic properties. Its unique structure allows for the formation of polymers and conductive materials through chemical polymerization techniques. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Versatile Building Block
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, allows chemists to create a wide range of derivatives with tailored properties for specific applications .
Case Studies
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with structurally similar pyrazole carboxylic acids:
Key Observations :
- Thiophene vs. Phenyl: Thiophene-containing analogs (Target, ) exhibit stronger π-π interactions than phenyl-substituted derivatives, which may enhance binding in biological targets .
Preparation Methods
Pyrazole Core Construction via Hydrazine and β-Dicarbonyl Precursors
A widely used approach for synthesizing pyrazole-5-carboxylic acid derivatives is the cyclization of β-dicarbonyl compounds (such as diketocarboxylic esters) with hydrazine or hydrazinium salts. The method typically proceeds through condensation and ring closure, forming the pyrazole ring with substitution at the 3- and 5-positions.
Procedure : Reaction of 2,4-dicarboxylic esters with N-alkylhydrazinium salts or hydrazines yields 1-alkyl-pyrazole-5-carboxylic esters with regioselectivity favoring substitution at the nitrogen closest to the carboxyl group.
Regioselectivity : Use of N-alkylhydrazinium salts improves regioselectivity, minimizing the formation of undesired isomers compared to free alkylhydrazines.
Example : The synthesis of 1-alkyl-pyrazole-5-carboxylic esters by alkylation of pyrazole-3-carboxylic esters with alkylating agents such as alkyl halides or dialkyl sulfates has been reported, with subsequent hydrolysis to the acid form.
Alkylation Strategies for Introducing Cyanomethyl Group at N-1 Position
The cyanomethyl substituent at the N-1 position can be introduced via alkylation of the pyrazole nitrogen using appropriate alkylating agents.
Alkylating Agents : Alkyl halides, dialkyl sulfates, or alkyl tosylates bearing a cyanomethyl group can be used to alkylate pyrazole-3-carboxylic esters or acids.
Conditions : The reaction typically occurs under basic conditions where the pyrazole nitrogen is deprotonated to form the nucleophilic site for alkylation.
Selectivity : Controlling reaction conditions and using N-alkylhydrazinium salts in the initial pyrazole formation step helps ensure the alkyl group is introduced at the nitrogen adjacent to the carboxyl group, which is critical for the desired substitution pattern.
Incorporation of Thiophen-2-yl Group at C-3 Position
The thiophen-2-yl substituent at the 3-position of the pyrazole ring can be introduced by using thiophene-containing β-dicarbonyl compounds or by substitution reactions post-pyrazole formation.
Starting Materials : Thiophene-2-carboxaldehyde or thiophene-2-acetyl derivatives can be employed as starting materials to introduce the thiophen-2-yl group via condensation with hydrazines.
One-Pot Condensation : Modular one-pot reactions of hydrazones derived from thiophene-2-carboxaldehyde with suitable ketones or β-dicarbonyl compounds enable efficient formation of 3-substituted pyrazoles.
Catalysis and Conditions : Acid catalysis (e.g., catalytic HCl or sulfuric acid) and solvents like ethanol under reflux or moderate heating facilitate cyclization and substitution steps.
Hydrolysis and Functional Group Transformations to Obtain Carboxylic Acid
The ester intermediates formed in the pyrazole synthesis are commonly hydrolyzed to the corresponding carboxylic acids.
Hydrolysis Conditions : Treatment with aqueous sodium hydroxide at elevated temperatures (e.g., 80°C for several hours) followed by acidification yields the free carboxylic acid.
Purification : Extraction and chromatographic purification are employed to isolate the acid with high purity.
Optimized One-Pot and Catalytic Methods
Recent advances include the use of catalytic systems and one-pot procedures to streamline the synthesis.
InCl3-Catalyzed One-Pot Reaction : For related pyrazole carboxylic acid esters, indium(III) chloride catalysis under ultrasound irradiation in aqueous ethanol at 40°C for 20 minutes has been demonstrated to provide high yields (80–95%) with broad substrate tolerance.
Advantages : Ultrasonic irradiation enhances reaction rates and yields, reducing reaction times significantly.
Summary Table of Key Preparation Steps and Conditions
Detailed Research Findings and Notes
Regioselectivity and Isomer Control : The use of N-alkylhydrazinium salts rather than free hydrazines is crucial to obtaining the correct N-alkylation pattern, avoiding isomeric mixtures that complicate purification.
Reaction Yields : Alkylation and cyclization steps generally provide moderate to high yields (up to 95% in optimized cases). The one-pot catalytic methods show improved efficiency and yields compared to classical stepwise syntheses.
Purification Techniques : Chromatographic methods are often necessary to separate isomers and purify the final product, especially when alkylation leads to regioisomeric mixtures.
Scalability : The described methods, especially those involving catalytic one-pot procedures, are amenable to scale-up due to mild conditions and short reaction times.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid?
- Methodology :
- Step 1 : Start with a pyrazole-5-carboxylic acid scaffold. Introduce the thiophen-2-yl group via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst, arylboronic acids, and K₃PO₄ in degassed DMF/water (80°C, 12–24 hours) .
- Step 2 : Attach the cyanomethyl group via nucleophilic substitution. React the pyrazole intermediate with chloroacetonitrile in the presence of K₂CO₃ in acetonitrile (60°C, 6 hours) .
- Step 3 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Q. How can the structure and purity of this compound be validated?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., thiophen-2-yl protons at δ 7.2–7.5 ppm, carboxylic acid proton at δ 12–13 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₈N₃O₂S: 250.0382) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, nitrile C≡N stretch at ~2250 cm⁻¹) .
Q. What are the key stability considerations during storage?
- Storage Recommendations :
- Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the nitrile group or oxidation of the thiophene ring .
- Monitor stability via periodic HPLC analysis (e.g., degradation <5% over 6 months under recommended conditions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Optimization Strategies :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates. Evidence shows DMF improves coupling efficiency in Pd-catalyzed reactions .
- Catalyst Loading : Reduce Pd(PPh₃)₄ from 5 mol% to 2 mol% with added ligands (e.g., XPhos) to maintain reactivity while lowering costs .
- Temperature Control : Lower reaction temperatures (50°C vs. 80°C) may reduce side reactions like thiophene ring decomposition .
Q. What mechanistic insights exist for the reactivity of the cyanomethyl group in this compound?
- Kinetic and Mechanistic Studies :
- The cyanomethyl group undergoes nucleophilic substitution (SN2) with primary amines, as shown by pseudo-first-order kinetics in reactions with benzylamine (k = 0.15 h⁻¹ at 25°C) .
- Computational studies (DFT) suggest the nitrile’s electron-withdrawing effect activates the adjacent methyl group for substitution .
Q. How can biological activity be assessed for this compound, given its structural analogs?
- Assay Design :
- Antiviral Activity : Test against RNA viruses (e.g., influenza A) using plaque reduction assays (IC₅₀ determination) .
- Anticancer Potential : Evaluate cytotoxicity in HeLa or MCF-7 cell lines via MTT assays, comparing to control pyrazole-carboxylic acids (e.g., IC₅₀ values reported for analogs: 10–50 µM) .
Q. What analytical challenges arise in characterizing byproducts during synthesis?
- Byproduct Identification :
- HPLC-MS/MS : Detect and quantify side products (e.g., hydrolyzed carboxylic acid derivatives from nitrile group degradation) .
- Isotopic Labeling : Use ¹⁵N-labeled starting materials to trace nitrile group transformations .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported biological activities of similar pyrazole-thiophene derivatives?
- Resolution Strategies :
- Structural Comparisons : Differences in substituents (e.g., trifluoromethyl vs. cyanomethyl) significantly alter bioactivity. Use QSAR models to correlate substituent effects with IC₅₀ values .
- Assay Standardization : Re-test compounds under identical conditions (e.g., cell line, incubation time) to isolate structural vs. experimental variables .
Q. What computational tools are recommended for predicting the compound’s reactivity or binding modes?
- Computational Methods :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
